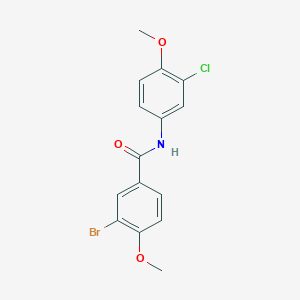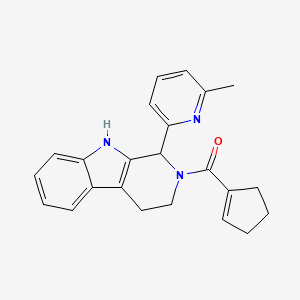
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide, also known as BML-284, is a chemical compound that is widely used in scientific research. This compound belongs to the class of benzamides and has been studied extensively for its potential therapeutic applications. In
Mechanism of Action
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide works by inhibiting the activity of the transcription factor peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is involved in the regulation of glucose and lipid metabolism, as well as inflammation. By inhibiting PPARγ, 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide can reduce inflammation, promote insulin sensitivity, and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide can also improve insulin sensitivity and glucose metabolism by promoting the expression of genes involved in glucose uptake and utilization. In addition, 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating the role of PPARγ in various biological processes. 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide is also commercially available and can be easily obtained for research purposes. However, there are some limitations to the use of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results. In addition, the effects of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for the study of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide. One area of research is the development of more selective PPARγ inhibitors that can avoid off-target effects. Another direction is the investigation of the potential therapeutic applications of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide in various diseases, including cancer, diabetes, and inflammatory disorders. Furthermore, the use of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide in combination with other drugs or therapies may enhance its efficacy and reduce its limitations. Overall, the study of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has the potential to contribute to our understanding of PPARγ biology and the development of novel therapeutic agents.
Synthesis Methods
The synthesis of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide involves the reaction of 3-chloro-4-methoxyaniline with 4-methoxybenzoic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with 3-bromoaniline to obtain the final product. This synthesis method has been optimized for high yield and purity and is widely used in the production of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide for scientific research.
Scientific Research Applications
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has been used in various in vitro and in vivo studies to investigate its potential as a therapeutic agent for various diseases.
properties
IUPAC Name |
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-13-5-3-9(7-11(13)16)15(19)18-10-4-6-14(21-2)12(17)8-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVKYYMYGFGOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6129644.png)
![methyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}benzoate](/img/structure/B6129659.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methoxypiperidine](/img/structure/B6129663.png)

![1-(3-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B6129673.png)
![2-{[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide](/img/structure/B6129676.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B6129683.png)
![2-(2-chlorophenyl)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6129688.png)
![N-[1-(4-fluorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6129708.png)
![N-[2-(dimethylamino)ethyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6129723.png)
![7-(cyclohexylmethyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6129740.png)
amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6129749.png)
![8-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6129755.png)
![5-[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6129756.png)